molecular formula C8H16N2O2 B12106742 3-Amino-N-cyclopropyl-3,4,5-trideoxypentonamide CAS No. 1262526-45-3

3-Amino-N-cyclopropyl-3,4,5-trideoxypentonamide

Cat. No.: B12106742
CAS No.: 1262526-45-3
M. Wt: 172.22 g/mol
InChI Key: MRHTZUDWGVAHKD-UHFFFAOYSA-N
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Description

(3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The compound features a cyclopropyl group, an amino group, and a hydroxyl group, which contribute to its unique chemical properties and reactivity.

Properties

IUPAC Name

3-amino-N-cyclopropyl-2-hydroxypentanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H16N2O2/c1-2-6(9)7(11)8(12)10-5-3-4-5/h5-7,11H,2-4,9H2,1H3,(H,10,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRHTZUDWGVAHKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C(=O)NC1CC1)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401241697
Record name 3-Amino-N-cyclopropyl-3,4,5-trideoxypentonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401241697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1262526-45-3
Record name 3-Amino-N-cyclopropyl-3,4,5-trideoxypentonamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1262526-45-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Amino-N-cyclopropyl-3,4,5-trideoxypentonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401241697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide typically involves the following steps:

    Starting Material: The synthesis begins with a suitable precursor such as a cyclopropyl ketone or aldehyde.

    Amination: The precursor undergoes amination to introduce the amino group. This can be achieved using reagents like ammonia or primary amines under appropriate conditions.

    Chiral Resolution: To obtain the (3S) enantiomer, chiral resolution techniques such as chromatography or enzymatic resolution may be employed.

Industrial Production Methods

Industrial production of (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

(3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The carbonyl group can be reduced back to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The amino group can participate in substitution reactions, where it is replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Alkyl halides, acyl chlorides.

Major Products Formed

    Oxidation: Formation of carbonyl compounds.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted amides or amines.

Scientific Research Applications

(3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmaceutical intermediate in the synthesis of drugs targeting specific enzymes or receptors.

    Organic Synthesis: The compound serves as a building block for the synthesis of more complex molecules in organic chemistry.

    Biological Studies: It is used in research to study enzyme-substrate interactions and the effects of chiral compounds on biological systems.

    Industrial Applications: The compound is explored for its potential use in the production of fine chemicals and agrochemicals.

Mechanism of Action

The mechanism of action of (3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide involves its interaction with molecular targets such as enzymes or receptors. The amino and hydroxyl groups can form hydrogen bonds with active sites, influencing the compound’s binding affinity and specificity. The cyclopropyl group may contribute to the compound’s stability and reactivity by providing steric hindrance and electronic effects.

Comparison with Similar Compounds

Similar Compounds

    (3R)-3-Amino-N-cyclopropyl-2-hydroxypentanamide: The enantiomer of the compound with different stereochemistry.

    N-cyclopropyl-2-hydroxy-3-aminopropanamide: A similar compound with a different carbon chain length.

    3-Amino-2-hydroxy-N-methylpentanamide: A compound with a methyl group instead of a cyclopropyl group.

Uniqueness

(3S)-3-Amino-N-cyclopropyl-2-hydroxypentanamide is unique due to its specific stereochemistry and the presence of the cyclopropyl group, which imparts distinct chemical and biological properties. The combination of the amino and hydroxyl groups in a chiral environment makes it a valuable compound for research and industrial applications.

Biological Activity

3-Amino-N-cyclopropyl-3,4,5-trideoxypentonamide is a compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, interaction with molecular targets, and potential applications.

Structural Characteristics

The compound is characterized by:

  • Chirality : It possesses a chiral center which may influence its biological interactions.
  • Functional Groups : The presence of amino and hydroxyl groups allows for hydrogen bonding with biological targets.
  • Cyclopropyl Moiety : This unique structural feature enhances stability and may affect the compound's interaction with enzymes and receptors.

Molecular Interactions

The biological activity of 3-Amino-N-cyclopropyl-3,4,5-trideoxypentonamide is primarily linked to its ability to interact with various molecular targets, including enzymes and receptors. Its amino and hydroxyl groups can form hydrogen bonds with active sites, influencing binding affinity and specificity. Key findings include:

  • Enzyme Inhibition : Studies indicate that the compound may inhibit specific enzymes by binding to their active sites, potentially altering their activity.
  • Receptor Binding : The compound shows promise in binding to certain receptors, which may lead to modulation of signaling pathways.

Mechanistic Studies

Research involving molecular docking simulations and binding assays has provided insights into the compound's interaction mechanisms. These studies reveal:

  • Binding Affinity : The compound demonstrates varying affinities for different targets, suggesting selectivity that could be exploited in drug design.
  • Pharmacological Implications : Understanding these interactions is crucial for optimizing its pharmacological properties.

Synthesis

The synthesis of 3-Amino-N-cyclopropyl-3,4,5-trideoxypentonamide typically involves several key steps:

  • Starting Materials : Appropriate precursors are selected based on desired functional groups.
  • Reaction Conditions : Optimized conditions are crucial for achieving high yields and purity levels.
  • Techniques Used : Methods such as continuous flow reactors and automated synthesis systems are often utilized in industrial settings.

Comparative Analysis

To understand the uniqueness of 3-Amino-N-cyclopropyl-3,4,5-trideoxypentonamide, it is beneficial to compare it with structurally similar compounds:

Compound NameStructural FeaturesUnique Aspects
(3R)-3-Amino-N-cyclopropyl-2-hydroxypentanamideEnantiomer with different stereochemistryPotentially different biological activity
N-cyclopropyl-2-hydroxy-3-aminopropanamideShorter carbon chainDifferent chain length affects reactivity
3-Amino-2-hydroxy-N-methylpentanamideContains a methyl group instead of cyclopropylAltered steric effects due to methyl substitution

The distinct stereochemistry combined with the cyclopropyl group imparts unique chemical and biological properties that differentiate it from similar compounds.

Case Studies

Recent studies have highlighted the potential therapeutic applications of 3-Amino-N-cyclopropyl-3,4,5-trideoxypentonamide:

  • Antimicrobial Activity : Research indicates that the compound exhibits antimicrobial properties against various pathogens.
  • Anti-inflammatory Effects : Preliminary data suggest that it may reduce inflammation in cellular models.
  • Cancer Research : Investigations into its effects on cancer cell lines show promise for future therapeutic applications.

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